5-Methoxytracheloside

Cytotoxicity Lignans Cancer Research

In phytochemical research, sourcing the exact lignan reference standard is critical; substitution with tracheloside or other analogs compromises analytical specificity. 5-Methoxytracheloside (CAS 1321810-65-4) solves this with its unique 5-methoxy substitution pattern, enabling precise chromatographic fingerprinting of T. jasminoides. Its validated non-cytotoxic profile (inactive against five human tumor lines) makes it an ideal negative control in antitumor studies. • ≥98% HPLC purity reference standard • Distinct retention time for unambiguous identification • In stock for immediate global dispatch.

Molecular Formula C28H36O13
Molecular Weight 580.6 g/mol
Cat. No. B12379725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytracheloside
Molecular FormulaC28H36O13
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O
InChIInChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1
InChIKeyQZJIAYGLGSOTEX-PJGUILDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxytracheloside: Overview & Sourcing


5-Methoxytracheloside (CAS: 1321810-65-4) is a 5-methoxydibenzylhydroxybutyrolactone lignan lactone, first isolated and characterized from the stems and leaves of Trachelospermum jasminoides [1]. As a glycosylated derivative of its aglycone counterpart, 5-methoxytrachelogenin, its structural identification was established through comprehensive spectroscopic analysis, including 1D and 2D NMR techniques [1]. The compound is notable as a recently discovered natural product, having been reported as a new chemical entity in 2011, and serves primarily as a phytochemical reference standard and a subject of ongoing biological investigation [1].

5-Methoxytracheloside: Why Generic Sourcing Fails


Substituting 5-methoxytracheloside with other lignan glycosides from the same botanical source, such as tracheloside, nortracheloside, or even the closely related aglycone 5-methoxytrachelogenin, is scientifically untenable. This compound's unique 5-methoxy substitution pattern on the dibenzylbutyrolactone core and its specific glycosidic linkage dictate its distinct physicochemical properties, chromatographic retention time, and ultimately, its biological interaction profile. In-class compounds like tracheloside have demonstrated potent anti-estrogenic (IC50 = 0.31 µg/mL) and anti-arthritic activities [REFS-1, REFS-2], whereas available data for 5-methoxytracheloside shows a different profile, specifically a lack of cytotoxicity against human tumor lines, as established in a comparative panel [3]. Therefore, for research focused on chemical profiling of T. jasminoides, structure-activity relationship (SAR) studies of methoxylated lignans, or any investigation where molecular specificity is paramount, procurement of the exact compound is a non-negotiable requirement.

5-Methoxytracheloside: Differentiating Evidence


Non-Cytotoxic Profile vs. Bioactive Lignans

In a direct comparative study, 5-methoxytracheloside was evaluated for cytotoxicity against a panel of five human tumor cell lines alongside its co-isolated analog, 5-methoxytrachelogenin. The evaluation revealed that 5-methoxytracheloside exhibited no inhibitory effects on any of the tested cell lines [1]. This establishes a key functional differentiation from other structurally related lignans, such as arctigenin, which has documented cytotoxic and differentiation-inducing properties in similar models [2].

Cytotoxicity Lignans Cancer Research Safety Profiling

Structural Novelty and Purity for Sourcing

5-Methoxytracheloside was first reported in 2011 as a new compound, with its structure unambiguously determined as (8S,8′S)-8′-hydroxy-3,3′,4,5-tetramethoxylignan-9,9′-olide-4′-O-β-D-glucopyranoside through extensive spectroscopic analysis [1]. This structural novelty distinguishes it from known lignans like tracheloside, nortracheloside, and matairesinoside, which lack the specific 5-methoxy substitution pattern. Commercial sources of this compound typically offer a high-purity grade (>98% by HPLC), which is essential for its use as an analytical standard [2].

Natural Product Chemistry Phytochemical Analysis Reference Standards

5-Methoxytracheloside: Research Applications


QC Reference Standard for T. jasminoides

Due to its status as a novel and structurally defined compound from T. jasminoides [1], 5-methoxytracheloside is an ideal analytical marker for the advanced phytochemical fingerprinting and quality control of herbal preparations derived from this species. Its use as a high-purity reference standard (typically >98% HPLC) [2] enables precise identification and quantification in complex botanical matrices, differentiating it from more common, but less specific, lignan markers like tracheloside.

SAR Studies on Methoxylated Lignans

The unique 5-methoxy substitution pattern of this compound provides a crucial data point for SAR investigations focused on dibenzylbutyrolactone lignans [1]. Comparing its activity profile—specifically its lack of cytotoxicity against a panel of tumor cell lines [3]—with that of its close structural analogs (e.g., tracheloside, which has anti-estrogenic activity [4], or arctigenin, which has cytotoxic effects [5]) allows researchers to map the precise functional consequences of this specific molecular modification.

Negative Control for Lignan Cytotoxicity Assays

Based on the evidence that 5-methoxytracheloside showed no inhibitory effects in a cytotoxicity evaluation against five human tumor cell lines [3], it can be strategically employed as a negative control compound. This application is particularly valuable in studies investigating the cytotoxic mechanisms of structurally similar lignans, such as 5-methoxytrachelogenin, or other bioactive molecules from the same botanical source.

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